

# Application Notes and Protocols for In Vivo Imaging of LNP Biodistribution

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## Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, most notably demonstrated by the successful COVID-19 mRNA vaccines.[1][2] Understanding the biodistribution of these LNPs—how they travel through and accumulate in the body—is critical for evaluating their safety and efficacy.[3][4] The biodistribution profile influences both the desired therapeutic effect at the target site and potential off-target effects in other tissues.[5] This document provides an overview and detailed protocols for key in vivo imaging techniques used to track and quantify LNP biodistribution.

Several imaging modalities are employed to visualize LNPs in vivo, each with distinct advantages and limitations.[1][6] These include optical imaging (fluorescence and bioluminescence), radionuclide imaging (PET and SPECT), and emerging techniques like photoacoustic imaging.[6][7][8] The choice of technique depends on the specific research question, the need for quantification, required spatial resolution, and tissue penetration depth.[6]

## Application Note 1: Optical Imaging (Fluorescence & Bioluminescence)

Optical imaging is a widely accessible and high-throughput method for tracking LNP biodistribution, particularly for initial screening and ex vivo organ analysis.[\[5\]](#)

## Principle

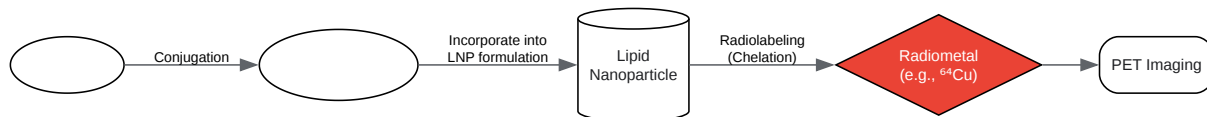
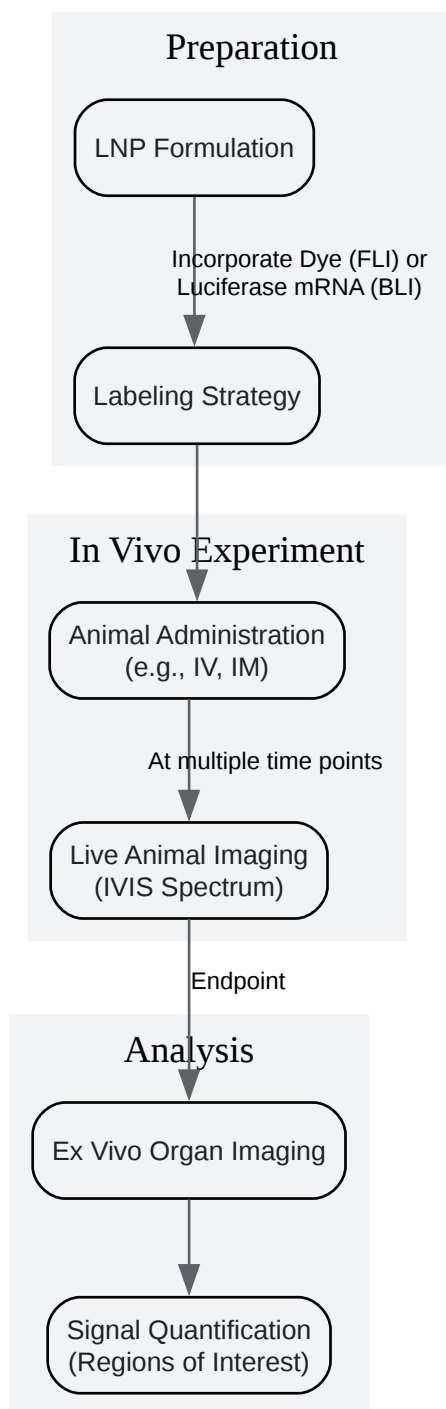
- **Bioluminescence Imaging (BLI):** This technique relies on the LNP-mediated delivery of a messenger RNA (mRNA) that encodes a light-producing enzyme, typically firefly luciferase. [\[9\]](#) Once the mRNA is delivered and translated into functional luciferase protein within the cells, the systemic administration of its substrate (D-luciferin) results in light emission that can be detected by a sensitive camera.[\[2\]](#)[\[10\]](#) The intensity of the light signal correlates with the level of protein expression in a given location.[\[11\]](#)
- **Fluorescence Imaging (FLI):** This method involves labeling the LNP itself. A lipophilic near-infrared (NIR) fluorescent dye, such as DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide) or Dil, is incorporated into the lipid formulation during preparation.[\[10\]](#)[\[12\]](#) The dye circulates with the LNP, and its location can be visualized in vivo or ex vivo by exciting it with a specific wavelength of light and detecting the emitted fluorescence.[\[10\]](#)

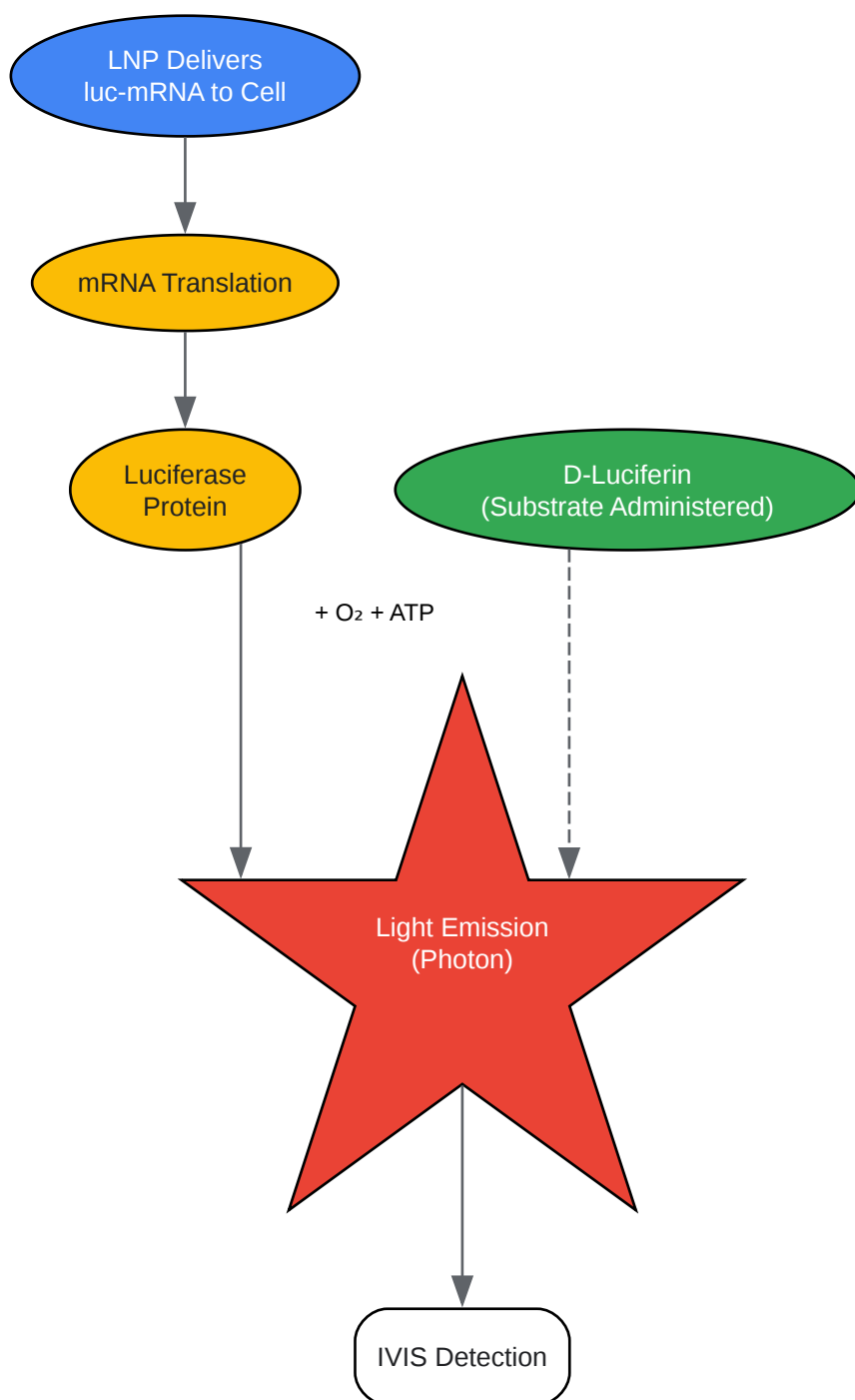
## Advantages and Limitations

- **Advantages:** High-throughput, non-invasive, relatively low cost, and does not involve ionizing radiation.[\[5\]](#)
- **Disadvantages:** Limited tissue penetration depth due to light scattering and absorption by tissues, making it challenging to quantify signals from deep organs like the liver in living animals.[\[10\]](#) It is often more qualitative for whole-body imaging but can be quantified through ex vivo imaging of dissected organs.[\[9\]](#)

## Workflow for Optical Imaging

The general workflow involves LNP preparation, administration to an animal model, imaging at various time points, and final ex vivo organ analysis for more accurate signal quantification.





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